N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an indole moiety and a propynyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Piperidine Ring Formation: The chlorinated indole is reacted with a piperidine derivative, which can be synthesized from piperidine and an appropriate carboxylic acid derivative.
Propynyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propynyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-9-23-10-6-14(7-11-23)19(24)21-8-5-15-13-22-18-4-3-16(20)12-17(15)18/h1,3-4,12-14,22H,5-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQTNUVJOIXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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